molecular formula C7H6F3IN2O2 B2569755 [4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid CAS No. 1795474-96-2

[4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid

Cat. No. B2569755
CAS RN: 1795474-96-2
M. Wt: 334.037
InChI Key: ZNBBQMKBXWXWBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid” is a chemical compound with the molecular formula C7H6F3IN2O2 . It has a molecular weight of 334.03 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H4F3IN2/c6-5(7,8)3-11-2-4(9)1-10-11/h1-2H,3H2 . This indicates that the compound contains a pyrazole ring with an iodine atom and a trifluoroethyl group attached to it .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .

Scientific Research Applications

Divergent Cyclisations and Heterocycle Synthesis

Research on the cyclisation of pyrazol-3-yl acetic acids with electrophiles has led to the discovery of alternative cyclic imide products, diverging from expected outcomes. Such reactions enable the production of interesting bicyclic heterocycles from a single starting material, with the cyclisation outcome being highly sensitive to the reagents used and the reaction medium's acidity (Smyth et al., 2007).

Synthesis of Tritium-Labeled Probes

The synthesis of tritium-labeled, fipronil-based probes for the GABA receptor demonstrates the utility of pyrazole derivatives in neurobiology research. The process involves key transformations, including the iodination of a pyrazole intermediate, showcasing the compound's potential in synthesizing high-affinity probes for receptor studies (Sammelson & Casida, 2003).

Antimicrobial Activity

A series of pyrazoline derivatives have been synthesized and shown to possess significant antimicrobial activity. These compounds, especially those containing a methoxy group, demonstrated high efficacy against various microbial strains, comparable to standard drugs like ciprofloxacin and fluconazole (Kumar et al., 2012).

Corrosion Inhibition

Pyrazoline derivatives have been explored for their potential in corrosion inhibition, particularly for protecting mild steel in acidic environments. Experimental and computational studies revealed that these compounds could significantly enhance mild steel's resistance to corrosion, acting through physical and chemical adsorption on the metal surface. The research underscores the derivatives' potential as efficient and sustainable corrosion inhibitors (Lgaz et al., 2020).

Tuberculostatic Activity

Research on the synthesis of trifluoromethyl- and nitroso-substituted pyrazolines and pyrazoles highlighted their considerable tuberculostatic activity. This finding suggests the potential of these compounds in developing new treatments for tuberculosis, with the structure of the synthesized heterocycles being confirmed through various spectroscopic methods (Khudina et al., 2010).

Safety and Hazards

This compound is classified as a danger according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). It may cause serious eye irritation, skin irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing with plenty of soap and water if it comes into contact with skin, and wearing protective gloves/clothing/eye protection/face protection .

Mechanism of Action

properties

IUPAC Name

2-[4-iodo-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3IN2O2/c8-7(9,10)3-13-2-4(11)5(12-13)1-6(14)15/h2H,1,3H2,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNBBQMKBXWXWBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC(F)(F)F)CC(=O)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3IN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-iodo-1-(2,2,2-trifluoroethyl)-1H-pyrazol-3-yl]acetic acid

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